
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is a fluorinated organic compound with the molecular formula C9H4F4O. This compound is characterized by the presence of an ethynyl group and four fluorine atoms attached to a phenyl ring, along with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Ethynylation: An ethynyl group is introduced to the benzene ring through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)aldehyde or (4-Ethynyl-2,3,5,6-tetrafluorophenyl)carboxylic acid.
Reduction: Formation of (4-Ethenyl-2,3,5,6-tetrafluorophenyl)methanol or (4-Ethyl-2,3,5,6-tetrafluorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is primarily based on its ability to interact with various molecular targets through its functional groups The ethynyl group can participate in π-π interactions, while the fluorine atoms can form strong hydrogen bonds with biological molecules
Comparación Con Compuestos Similares
Similar Compounds
(2,3,5,6-Tetrafluorophenyl)methanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Methoxymethyl-2,3,5,6-tetrafluorophenyl)methanol: Contains a methoxymethyl group instead of an ethynyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the ethynyl group in (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol makes it unique compared to other similar compounds. This group enhances its reactivity and allows for the formation of a wider range of derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
121038-04-8 |
|---|---|
Fórmula molecular |
C9H4F4O |
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
(4-ethynyl-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C9H4F4O/c1-2-4-6(10)8(12)5(3-14)9(13)7(4)11/h1,14H,3H2 |
Clave InChI |
BNPWGHGYEZCYOD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C(=C1F)F)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


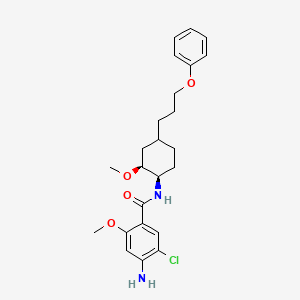
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
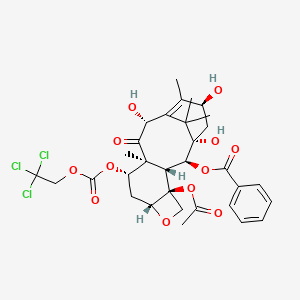
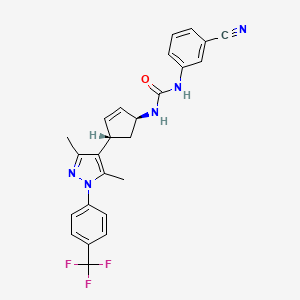
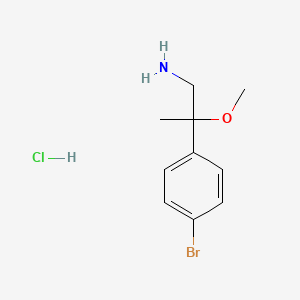
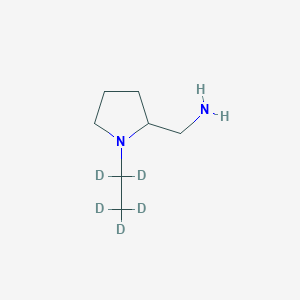
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
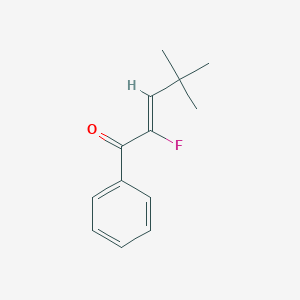
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
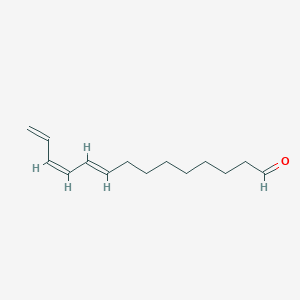
![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
